3H-pyrrolo[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that contains nitrogen atoms within its structure. This compound is part of a larger family of nitrogen-containing heterocycles, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-pyrrolo[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with various aldehydes or ketones. One common method includes the reaction of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This reaction proceeds through a cyclization process, forming the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly is becoming more prevalent in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3H-pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alkane derivatives .
Wissenschaftliche Forschungsanwendungen
3H-pyrrolo[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antioxidant, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its pharmacological properties, this compound is being investigated for its potential use in drug development, particularly as an anticancer and antiviral agent.
Wirkmechanismus
The mechanism of action of 3H-pyrrolo[1,2-a]benzimidazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of specific enzymes, such as topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating their activity and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3H-pyrrolo[1,2-a]benzimidazole can be compared with other similar compounds, such as pyrimido[1,2-a]benzimidazoles and pyrrolo[1,2-a]pyrazines. These compounds share structural similarities but differ in their biological activities and applications. For example:
Pyrimido[1,2-a]benzimidazoles: These compounds also exhibit significant pharmacological activities, including antiviral and antibacterial properties.
Pyrrolo[1,2-a]pyrazines: Known for their anticancer and anti-inflammatory activities, these compounds are structurally similar but have distinct therapeutic applications.
The uniqueness of this compound lies in its specific interactions with molecular targets and its broad range of biological activities, making it a versatile compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
247-77-8 |
---|---|
Molekularformel |
C10H8N2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-5,7H,6H2 |
InChI-Schlüssel |
HUDIUJPKXGYSLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN2C1=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.